molecular formula C17H16Cl2N2O4S B258717 Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Katalognummer B258717
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: RSDJOJMRSRZJCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as 'compound X' in the scientific literature.

Wirkmechanismus

The mechanism of action of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves the binding of the compound to specific proteins, which inhibits their activity. This leads to downstream effects on various biological processes, depending on the specific protein targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate depend on the specific protein targeted by the compound. In general, the compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and differentiation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is its specificity for certain proteins, which allows for targeted inhibition and study of downstream effects. However, the compound also has limitations, including potential off-target effects and toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate. One area of interest is the development of more specific and potent compounds for the inhibition of specific proteins. Additionally, the compound could be further studied for its potential therapeutic applications in various diseases. Finally, the use of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate in combination with other compounds could be explored for its synergistic effects on cellular processes.

Synthesemethoden

The synthesis of Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves the reaction of 3,4-dichlorophenyl isocyanate with 3-methylthiophene-2-carboxylic acid in the presence of a base and a coupling agent. The resulting intermediate is then reacted with isopropyl chloroformate and ammonia to yield the final product.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has been used in various scientific research studies. One of the key applications of this compound is as a tool to study the role of specific proteins in various biological processes. It has been shown to bind to specific proteins and inhibit their activity, allowing researchers to study the downstream effects of protein inhibition.

Eigenschaften

Produktname

Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate

Molekularformel

C17H16Cl2N2O4S

Molekulargewicht

415.3 g/mol

IUPAC-Name

propan-2-yl 4-carbamoyl-5-[(3,4-dichlorobenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H16Cl2N2O4S/c1-7(2)25-17(24)13-8(3)12(14(20)22)16(26-13)21-15(23)9-4-5-10(18)11(19)6-9/h4-7H,1-3H3,(H2,20,22)(H,21,23)

InChI-Schlüssel

RSDJOJMRSRZJCC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)C

Kanonische SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.